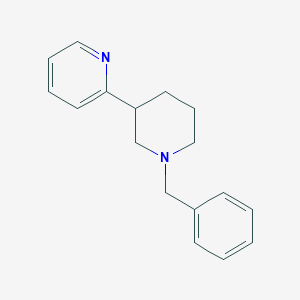

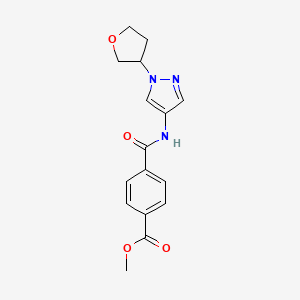

![molecular formula C13H18N2O3 B2571078 1-甲基-4-[(4-硝基苯氧基)甲基]哌啶 CAS No. 902454-25-5](/img/structure/B2571078.png)

1-甲基-4-[(4-硝基苯氧基)甲基]哌啶

描述

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, also known as MNPA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. MNPA has been shown to have a high affinity for the dopamine transporter, making it a valuable tool for studying the role of dopamine in the brain.

科学研究应用

对恶性疟原虫天冬氨酸蛋白酶的抑制作用

包括1-甲基-4-[(4-硝基苯氧基)甲基]哌啶在内的哌啶衍生物已被证明可以抑制恶性疟原虫天冬氨酸蛋白酶,即质粒蛋白酶-II。这种抑制作用通过硝基的附着而显着增强,如在1-甲基-1-(4'-硝基苯甲酰基)-4-羟基哌啶溴化物等化合物中所见,该化合物在低至1.0 µM的浓度下表现出显着的活性。这一发现对于开发新的抗疟疾药物至关重要(Saify 等,2011)。

硫代碳酸酯的氨解

已经研究了包括哌啶衍生物在内的仲脂环胺对硫代碳酸酯进行氨解的动力学和机理。这些反应在有机合成和涉及4-硝基苯基硫代碳酸酯的化学反应中具有重要意义(Castro 等,1999)。

合成和抗菌筛选

一些哌啶衍生物,如1-(4'-硝基苯甲酰基)-N-甲基哌啶溴化物,已被合成并筛选其抗菌活性。这些化合物对各种细菌和真菌培养物表现出显着的潜力,突出了它们在开发新的抗菌剂中的相关性(Saify & Vaid,1998)。

甲基丙烯酸酯的受控自由基聚合

哌啶衍生物已被评估为甲基丙烯酸酯单体的受控自由基聚合的单分子引发剂。这项研究与聚合物化学领域有关,特别是对于制造具有特定属性和低分散性的聚合物(Ansong 等,2009)。

新型阿片类镇痛药的合成

在寻找具有改善药理特性的阿片类镇痛药时,已经制备了新型1'-甲基黄嘌呤-9-螺-4'-哌啶,包括具有哌啶衍生物的那些。将特定基团引入哌啶环中已显示出产生强效mu阿片激动剂的潜力(Galt 等,1989)。

属性

IUPAC Name |

1-methyl-4-[(4-nitrophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-4-2-12(3-5-13)15(16)17/h2-5,11H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLGMKNBQZZCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2571008.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2571011.png)

![2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide](/img/structure/B2571013.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2571014.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2571017.png)

![7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2571018.png)